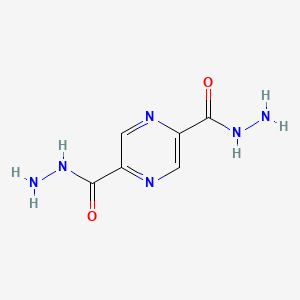

Pyrazine-2,5-dicarbohydrazide

Description

Pyrazine-2,5-dicarbohydrazide is a heterocyclic compound featuring a pyrazine core substituted with two carbohydrazide groups at the 2 and 5 positions. Its structure enables versatile coordination chemistry and supramolecular interactions, making it valuable in materials science and medicinal chemistry. The compound’s symmetry (inversion symmetry in its derivatives) facilitates the formation of coordination polymers and metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

pyrazine-2,5-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O2/c7-11-5(13)3-1-9-4(2-10-3)6(14)12-8/h1-2H,7-8H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQZQVKROBHIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,5-dicarbohydrazide typically involves a multi-step reaction process. One common method starts with the reaction of pyrazine-2,5-dicarboxylic acid with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,5-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The carbohydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

Pyrazine-2,5-dicarbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

Mechanism of Action

The mechanism of action of pyrazine-2,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. In anticancer research, it is believed to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2,5-dicarbohydrazide Derivatives

Structural Differences :

- Core Heteroatom : Thiophene-2,5-dicarbohydrazide replaces pyrazine’s nitrogen atoms with sulfur, altering electronic properties and reactivity.

- Symmetry : Unlike pyrazine derivatives, thiophene analogs lack inversion symmetry, impacting their coordination behavior.

Biological Activity: Thiophene-2,5-dicarbohydrazide derivatives (D1–D10) exhibit potent anticancer activity against MCF-7 breast cancer cells (Table 1). Their IC₅₀ values range from 42.36–58.99 µg/mL, surpassing the standard drug imatinib in selectivity and cytotoxicity toward cancer cells over normal cells .

Table 1: Anticancer Activity of Thiophene-2,5-dicarbohydrazide Derivatives

| Compound | IC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|

| D8 | 42.36 | High |

| D10 | 42.53 | High |

| D5 | 58.99 | Moderate |

Applications : Primarily explored for anticancer therapy, unlike pyrazine-2,5-dicarbohydrazide, which is more studied for material science applications .

1,4-Dihydropyridine-3,5-dicarbohydrazide Derivatives

Structural Differences :

- Substituents : Derivatives often include phenyl or methyl groups, influencing solubility and bioactivity.

Biological Activity: These derivatives show dual antimicrobial and anticancer activity. For example, 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide derivatives inhibit HepG2 hepatocellular carcinoma cells with IC₅₀ values comparable to thiophene analogs . Molecular docking studies suggest strong binding to DYRK1A kinase, a target in cancer signaling .

Pyrazine-2,3-dicarboxylic Acid Derivatives

Structural Differences :

- Substitution Pattern : Carboxylic acid groups at the 2 and 3 positions instead of 2 and 3.

- Coordination Modes: Nonplanar geometry enables chelation and bridging in MOFs .

Pyrazine-2,5-dicarboxamide Derivatives

Structural Differences :

- Functional Groups : Amide groups replace carbohydrazide, altering hydrogen-bonding capacity.

Key Comparative Insights

| Property | This compound | Thiophene-2,5-dicarbohydrazide | 1,4-Dihydropyridine Derivatives |

|---|---|---|---|

| Core Reactivity | High (N-heterocyclic) | Moderate (S-heterocyclic) | High (redox-active) |

| Biological Activity | Limited data | IC₅₀: 42–59 µg/mL (MCF-7) | IC₅₀: ~50 µg/mL (HepG2) |

| Material Science | MOFs, coordination polymers | Limited | Limited |

| Selectivity | N/A | High (cancer vs. normal cells) | Moderate |

Biological Activity

Pyrazine-2,5-dicarbohydrazide (PDH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of PDH, including its antimicrobial and anticancer effects, and discusses its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring substituted with two hydrazide groups at the 2 and 5 positions. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that PDH exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which positions it as a potential candidate for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

Anticancer Properties

PDH has also been investigated for its anticancer potential. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, PDH has demonstrated the ability to suppress DNA replication and repair mechanisms in cancer cells, leading to reduced cell viability in vitro .

The biological activity of PDH can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : PDH may inhibit bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial growth.

- Anticancer Mechanism : The compound is believed to inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation.

Comparative Analysis

To understand the uniqueness of PDH, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Pyrazine-2,3-dicarbohydrazide | Moderate antimicrobial | Different substitution pattern affecting activity |

| Pyrrolopyrazine derivatives | Antimicrobial, anticancer | Fused pyrrole ring enhances biological properties |

| Ethanoanthracene derivatives | Corrosion inhibition | Different structural framework |

Study 1: Antimicrobial Efficacy

A study conducted on PDH's antimicrobial efficacy revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antibiotic agent.

Study 2: Anticancer Activity

In another investigation involving various cancer cell lines (e.g., HeLa, A549), PDH exhibited cytotoxic effects with IC50 values indicating significant potency. The study concluded that PDH could serve as a lead compound for anticancer drug development due to its ability to induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of PDH with target proteins involved in microbial resistance and cancer pathways. These simulations provide insights into how PDH interacts at the molecular level, aiding in the design of more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.